(4E)-3-(chloromethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one
Overview
Description
(4E)-3-(chloromethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a chloromethyl group and a thienylmethylene group attached to the isoxazole ring
Scientific Research Applications
Synthesis Techniques and Catalysis
- Isoxazole-5(4H)-ones and their derivatives, including (4E)-3-(chloromethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one, are notable for their biological properties. They are synthesized using various catalysts, such as sulfanilic acid and salicylic acid, in eco-friendly conditions. These compounds exhibit antibacterial, anti-inflammatory, antifungal, anticancer, analgesic, fungicidal, and insecticidal activities (Kiyani & Mosallanezhad, 2018); (Mosallanezhad & Kiyani, 2019).
Photoredox Catalysis and Larvicidal Activity
- Research has shown that 3-methyl-4-arylmethylene isoxazole-5(4H)-ones can be synthesized using photoredox catalysis. This method offers reduced reaction times and has been found effective in producing compounds with larvicidal activity against Aedes aegypti (Sampaio et al., 2023).
Computational Studies and Spectroscopic Analysis
- Computational and spectroscopic studies of similar compounds, like 3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one, have provided insights into their structural and electronic properties, stability, and reactive sites (Kiyani et al., 2015).
Green Synthesis Approaches
- Environmentally friendly synthesis methods for isoxazole-5(4H)-ones derivatives have been developed, using natural acidic mediums like Averrhoa bilimbi extract, highlighting the potential of renewable resources in chemical synthesis (Patil et al., 2021).
Anticancer and Electrochemical Properties
- Isoxazole derivatives, synthesized using agro-waste-based solvent mediums, have shown significant anticancer activity against lung cancer cells and exhibit promising electrochemical behavior, indicating their potential in novel drug development (Badiger et al., 2022).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-3-(chloromethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(chloromethyl)isoxazole with 2-thiophenecarboxaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a condensation mechanism, forming the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloromethyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted products with various functional groups replacing the chlorine atom.
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor for the preparation of various heterocyclic compounds.
Biology:
- The compound has potential applications in the development of bioactive molecules.
- It is studied for its interactions with biological targets, such as enzymes and receptors.
Medicine:
- The compound is investigated for its potential therapeutic properties.
- It may serve as a lead compound for the development of new drugs.
Industry:
- The compound is used in the production of advanced materials with specific properties.
- It is explored for its potential use in the development of sensors and catalysts.
Mechanism of Action
The mechanism of action of (4E)-3-(chloromethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chloromethyl and thienylmethylene groups allows the compound to form covalent bonds with nucleophilic sites on the target molecules, leading to changes in their function.
Comparison with Similar Compounds
- (4E)-3-(bromomethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one
- (4E)-3-(iodomethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one
- (4E)-3-(methyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one
Comparison:
(4E)-3-(bromomethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one: Similar structure but with a bromomethyl group instead of a chloromethyl group. It may exhibit different reactivity and biological activity due to the presence of bromine.
(4E)-3-(iodomethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one: Contains an iodomethyl group, which can lead to different chemical and biological properties compared to the chloromethyl derivative.
(4E)-3-(methyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one:
The uniqueness of (4E)-3-(chloromethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-(thiophen-2-ylmethylidene)-1,2-oxazol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-5-8-7(9(12)13-11-8)4-6-2-1-3-14-6/h1-4H,5H2/b7-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLLAGLVHKOFFO-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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